molecular formula C29H26ClNO6 B14105053 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14105053
M. Wt: 520.0 g/mol
InChI Key: YANMTAYAXYJELV-UHFFFAOYSA-N
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Description

7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that includes chloro, methoxy, and methyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl ethylamine and 3-methoxyphenyl derivatives. The synthesis may involve:

    Formation of the chromeno[2,3-c]pyrrole core: This step can be achieved through cyclization reactions under acidic or basic conditions.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation and methylation:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using thionyl chloride or nucleophilic substitution using sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethylamine: Shares the dimethoxyphenyl ethylamine moiety.

    3-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl structures.

Uniqueness

The uniqueness of 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its complex structure, which combines multiple functional groups and a chromeno[2,3-c]pyrrole core

Properties

Molecular Formula

C29H26ClNO6

Molecular Weight

520.0 g/mol

IUPAC Name

7-chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H26ClNO6/c1-16-12-23-20(15-21(16)30)27(32)25-26(18-6-5-7-19(14-18)34-2)31(29(33)28(25)37-23)11-10-17-8-9-22(35-3)24(13-17)36-4/h5-9,12-15,26H,10-11H2,1-4H3

InChI Key

YANMTAYAXYJELV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)OC)CCC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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